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Introduction
Hexafluoropropene trimer (HFP trimer), a perfluoroalkene, is a synthetic compound that has

garnered significant interest within the semiconductor manufacturing industry. Its unique

combination of chemical inertness, thermal stability, and excellent dielectric properties makes it

a critical material for various high-technology applications.[1][2][3] This technical guide provides

a comprehensive overview of the properties, applications, and experimental considerations for

the use of hexafluoropropene trimer in semiconductor fabrication processes, with a focus on

its roles as a heat transfer fluid and in plasma etching.

Core Properties of Hexafluoropropene Trimer
Hexafluoropropene trimer is a colorless and odorless liquid with the chemical formula C9F18.

[4] Its highly fluorinated structure imparts exceptional stability and desirable physical properties

for demanding industrial applications.[3]

Physical and Thermal Properties
The physical and thermal properties of hexafluoropropene trimer are summarized in Table 1.

Its wide liquid range, low pour point, and good heat transfer characteristics are particularly

advantageous for temperature control applications in semiconductor manufacturing.[3][5]
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Property Value References

Molecular Formula C9F18 [4]

Molecular Weight 450.07 g/mol [4]

Boiling Point 110-115 °C [6]

Density (at 25 °C) 1.83 g/mL [6]

Pour Point -26 °C [5]

Specific Heat (at 25 °C) 1.431 J/g°C

Thermal Conductivity 0.0831 W/m·K

Viscosity (Dynamic) 0.524 cP

Vapor Pressure (at 25 °C) 9.6 mbar [7]

Electrical Properties
The excellent dielectric properties of hexafluoropropene trimer, detailed in Table 2, are

crucial for its use in electrically sensitive environments, preventing electrical leakage and

ensuring signal integrity in electronic components.[1]

Property Value References

Dielectric Constant 1.96

Dielectric Strength 52 KV (0.1" gap)

Volume Resistivity >1015 Ω·cm [5]

Applications in Semiconductor Manufacturing
The unique properties of hexafluoropropene trimer make it suitable for two primary

applications in the semiconductor industry: as a heat transfer fluid in cooling systems and as an

etchant gas in plasma etching processes.

Heat Transfer Fluid
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In semiconductor manufacturing, precise temperature control is critical during various

fabrication steps to ensure high yields and device reliability. Hexafluoropropene trimer is
utilized as a heat transfer fluid in chillers and cooling systems that regulate the temperature of

process equipment.[1] Its high thermal stability, wide operating temperature range, and

excellent dielectric properties make it a superior choice over traditional coolants, especially in

applications where electrical insulation is paramount.[3][8] Furthermore, its low viscosity allows

for efficient pumping and heat exchange.[9]
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Plasma Etching
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Plasma etching is a critical process for patterning thin films on semiconductor wafers.

Fluorocarbon gases are commonly used to selectively remove materials like silicon dioxide

(SiO2).[10] Hexafluoropropene trimer can be used as a source of fluorine radicals in plasma

etching processes. The CxFy fragments generated in the plasma contribute to the formation of

a passivation layer on the sidewalls of etched features, leading to anisotropic etching, which is

essential for creating high-aspect-ratio structures.[11][12] The addition of oxygen to the plasma

can be used to control the concentration of carbon-containing species and optimize the etch

rate and selectivity.[13]
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Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.plasma.com/en/etching-with-plasma/
https://www.benchchem.com/product/b3042776?utm_src=pdf-body
https://www.mdpi.com/1996-1944/16/14/5043
https://lnf-wiki.eecs.umich.edu/wiki/Plasma_etching/Gases
https://www.e-asct.org/journal/view.html?doi=10.5757/ASCT.2021.30.4.102
https://www.benchchem.com/product/b3042776?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3042776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 1: Use of Hexafluoropropene Trimer as a Heat
Transfer Fluid in a Chiller System
Objective: To utilize hexafluoropropene trimer as a heat transfer fluid for temperature control

of a semiconductor process tool.

Materials:

Hexafluoropropene trimer (C9F18)

Recirculating chiller system with a compatible pump and reservoir

Semiconductor process tool with a heat exchanger

Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab

coat[14][15]

Procedure:

System Preparation: Ensure the chiller system is clean, dry, and free of any residual fluids or

contaminants. Verify that all seals and tubing are compatible with hexafluoropropene
trimer.

Fluid Charging: Carefully fill the chiller reservoir with hexafluoropropene trimer to the

manufacturer's recommended level. Avoid overfilling to allow for thermal expansion.

System Startup: Turn on the chiller and set the desired temperature for the process tool.

Circulation: Activate the circulation pump to begin flowing the hexafluoropropene trimer
through the heat exchanger of the process tool.

Monitoring: Monitor the temperature of the process tool and the chiller system to ensure

stable operation. Check for any leaks in the system.

Shutdown: When the process is complete, turn off the process tool and the chiller. Allow the

system to return to ambient temperature before performing any maintenance.
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Protocol 2: Plasma Etching of Silicon Dioxide Using
Hexafluoropropene Trimer
Objective: To anisotropically etch a silicon dioxide (SiO2) layer on a silicon wafer using a

hexafluoropropene trimer-based plasma.

Materials:

Hexafluoropropene trimer (C9F18) gas source

Oxygen (O2) and Argon (Ar) gas sources

Plasma etching system (e.g., capacitively coupled plasma or inductively coupled plasma

reactor)

Silicon wafer with a thermally grown or deposited SiO2 layer, patterned with a photoresist

mask

Appropriate PPE for handling vacuum and compressed gas systems[14][16]

Procedure:

Wafer Loading: Load the patterned silicon wafer into the plasma etch chamber.

Chamber Evacuation: Evacuate the chamber to a base pressure typically in the range of 10-

6 Torr.

Gas Flow: Introduce the process gases into the chamber at controlled flow rates using mass

flow controllers. A typical gas mixture might be:

C9F18: 5-20 sccm

O2: 5-30 sccm

Ar: 50-200 sccm

Pressure Control: Adjust the chamber pressure to the desired setpoint, typically between 10

and 100 mTorr.
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Plasma Ignition: Apply RF power to the electrodes to ignite the plasma. The power can range

from 100 to 1000 W, depending on the reactor and desired etch rate.

Etching: Maintain the plasma for the required time to etch the SiO2 layer. The endpoint of the

etch can be detected by monitoring changes in the plasma emission spectrum or by using a

timed etch.

Plasma Extinguishing: Turn off the RF power to extinguish the plasma.

Purge and Vent: Purge the chamber with an inert gas like nitrogen before venting to

atmospheric pressure.

Wafer Unloading: Remove the etched wafer from the chamber.
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Environmental and Safety Considerations
Hexafluoropropene trimer is classified as a per- and polyfluoroalkyl substance (PFAS).[4]

While it has a low global warming potential (GWP < 150) and an ozone depletion potential

(ODP) of 0, concerns about the environmental persistence of PFAS compounds are growing.[5]

[7] The semiconductor industry is facing increasing regulatory scrutiny regarding the use and

disposal of PFAS materials.[17][18][19][20][21] Companies using hexafluoropropene trimer
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should be aware of and comply with regulations such as the US EPA's TSCA reporting rules

and the EU's REACH restrictions.[17]

From a safety perspective, hexafluoropropene trimer is a flammable liquid and vapor.[14][15]

[16][22] It can cause skin and eye irritation and may be harmful if inhaled or swallowed.[14][15]

[22] Proper handling procedures, including the use of adequate ventilation and personal

protective equipment, are essential to minimize exposure risks.[14][15][16][22]

Conclusion
Hexafluoropropene trimer is a valuable material in semiconductor manufacturing due to its

exceptional thermal, chemical, and electrical properties. Its application as a heat transfer fluid

and in plasma etching processes contributes to the fabrication of advanced semiconductor

devices. However, its classification as a PFAS necessitates careful consideration of

environmental regulations and safety protocols. As the semiconductor industry continues to

evolve, the demand for high-performance materials like hexafluoropropene trimer will likely

persist, alongside a growing emphasis on sustainable and safe manufacturing practices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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